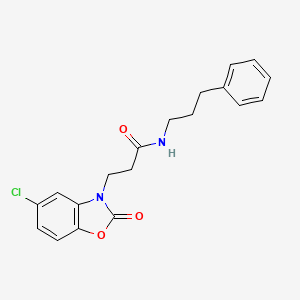
3-(5-chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-(3-phenylpropyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-Chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-(3-phenylpropyl)propanamide, commonly known as chlorobenzoxazole (CBOX), is a small molecule that is used in various scientific research applications. It is a heterocyclic compound with a molecular weight of 261.77 g/mol and a melting point of 105-106°C. CBOX has been used in the synthesis of various compounds and has been found to have a wide range of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
3-(5-chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-(3-phenylpropyl)propanamide has been used in various scientific research applications. It has been used in the synthesis of other compounds, such as 3-amino-5-chloro-2-oxo-2,3-dihydro-1,3-benzoxazole, which has potential applications in drug discovery. It has also been used in the synthesis of small molecules with potential therapeutic applications. In addition, 3-(5-chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-(3-phenylpropyl)propanamide has been used in the synthesis of organic dyes and as a reagent in organic chemistry.
Wirkmechanismus
The mechanism of action of 3-(5-chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-(3-phenylpropyl)propanamide is not well understood. However, it is believed to interact with enzymes and other proteins in the body, resulting in various biochemical and physiological effects. It is also believed to interact with cell membranes and other cellular components, leading to changes in cellular processes.
Biochemical and Physiological Effects
3-(5-chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-(3-phenylpropyl)propanamide has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth of certain bacteria and fungi, and to have an anti-inflammatory effect. It has also been found to have an anti-tumor effect and to inhibit the growth of certain cancer cells. In addition, it has been found to have an antioxidant effect and to reduce the levels of certain inflammatory markers in the body.
Vorteile Und Einschränkungen Für Laborexperimente
3-(5-chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-(3-phenylpropyl)propanamide has several advantages for use in lab experiments. It is relatively easy to synthesize and is generally available commercially. It is also relatively stable and has a wide range of biochemical and physiological effects. However, there are some limitations to its use in lab experiments. It has a relatively short shelf life and can be toxic if not handled properly. In addition, its effects on living organisms can vary depending on the dose and the organism.
Zukünftige Richtungen
3-(5-chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-(3-phenylpropyl)propanamide has many potential applications in scientific research. It could be used in the synthesis of new compounds with potential therapeutic applications, as well as in the development of new dyes and other organic compounds. It could also be used in the development of new drugs and in the study of biochemical and physiological processes. In addition, further research could be done to better understand the mechanism of action of 3-(5-chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-(3-phenylpropyl)propanamide and to develop new methods of synthesis.
Synthesemethoden
3-(5-chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-(3-phenylpropyl)propanamide can be synthesized from 5-chloro-2-hydroxybenzaldehyde and 3-phenylpropionitrile. The reaction is catalyzed by a base, such as sodium hydroxide, and the reaction is carried out in an organic solvent, such as ethanol. The product is then isolated by extraction with a suitable solvent and purified by crystallization. The yield of the reaction is generally good and the reaction time is relatively short.
Eigenschaften
IUPAC Name |
3-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-(3-phenylpropyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O3/c20-15-8-9-17-16(13-15)22(19(24)25-17)12-10-18(23)21-11-4-7-14-5-2-1-3-6-14/h1-3,5-6,8-9,13H,4,7,10-12H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTTUMMITMAAKBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)CCN2C3=C(C=CC(=C3)Cl)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 6-cyclopropyl-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B6417461.png)
![4-[3-(2-methanesulfonamidophenyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B6417463.png)
![2-[1-(furan-2-carbonyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]-6-methoxyphenol](/img/structure/B6417466.png)
![N-(4-bromophenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B6417475.png)
![3-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methoxy-2H-chromen-2-one](/img/structure/B6417479.png)
![2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B6417484.png)
![N-{4-[(methylcarbamoyl)methyl]phenyl}cyclopentanecarboxamide](/img/structure/B6417489.png)
![8-{2-[(3-methoxyphenyl)amino]ethyl}-1,3,6,7-tetramethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6417502.png)
![2-bromo-N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B6417526.png)
![N-(4-methoxyphenyl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6417529.png)
![5-tert-butyl-7-chloro-3-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6417537.png)
![7-chloro-2-[2-(dimethylamino)ethyl]-6-methyl-1-(3-nitrophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B6417547.png)
![2-ethyl-4-[2-(5-fluoro-2-methoxyphenyl)-2-oxoethyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione](/img/structure/B6417559.png)
![4-[2-(2-methoxy-5-methylphenyl)-2-oxoethyl]-2-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione](/img/structure/B6417560.png)